Cas no 92002-48-7 (20-Bromoicosan-1-ol)

20-Bromoicosan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 20-Bromoicosan-1-ol
- 1-Eicosanol, 20-bromo-
- 20-BROMO-1-EICOSANOL
- 1-Eicosanol,20-bromo
- 20-bromoeicosane-1-ol
- 20-bromoicosane-1-ol
- DTXSID30409188
- 20-Bromoeicosan-1-ol
- SCHEMBL3468496
- 92002-48-7
- ZGNWCADSJRJNCQ-UHFFFAOYSA-N
- 20-Bromo-icosan-1-ol
- AKOS016003729
- 1-Eicosanol,20-bromo-
- MS-21571
-
- MDL: MFCD01076223
- Inchi: InChI=1S/C20H41BrO/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h22H,1-20H2
- InChI Key: ZGNWCADSJRJNCQ-UHFFFAOYSA-N
- SMILES: C(CCCCCCCCCCO)CCCCCCCCCBr
Computed Properties
- Exact Mass: 376.23400
- Monoisotopic Mass: 376.23408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 22
- Rotatable Bond Count: 19
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 9.3
Experimental Properties
- Density: 1.021±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: Not available
- Boiling Point: 440.1±18.0 °C at 760 mmHg
- Flash Point: 135.7±10.9 °C
- Refractive Index: 1.474
- Solubility: Insuluble (2.5E-4 g/L) (25 ºC),
- PSA: 20.23000
- LogP: 7.39540
- Vapor Pressure: 0.0±2.4 mmHg at 25°C
20-Bromoicosan-1-ol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
20-Bromoicosan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B072380-50mg |
20-Bromoicosan-1-ol |
92002-48-7 | 50mg |
$ 360.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649261-1g |
20-Bromoicosan-1-ol |
92002-48-7 | 98% | 1g |
¥6027.00 | 2024-04-25 | |
TRC | B072380-100mg |
20-Bromoicosan-1-ol |
92002-48-7 | 100mg |
$ 595.00 | 2022-06-07 | ||
Cooke Chemical | BD0212248-1g |
20-Bromoicosan-1-ol |
92002-48-7 | 95+% | 1g |
RMB 2441.60 | 2025-02-20 | |
Key Organics Ltd | MS-21571-1G |
20-Bromoicosan-1-ol |
92002-48-7 | >95% | 1g |
£1388.00 | 2025-02-08 |
20-Bromoicosan-1-ol Related Literature
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
Additional information on 20-Bromoicosan-1-ol
Introduction to 20-Bromoicosan-1-ol (CAS No. 92002-48-7)
20-Bromoicosan-1-ol, a compound with the CAS number 92002-48-7, is a synthetic organic molecule that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its long aliphatic chain and the presence of a bromine atom at the 20th position, which imparts specific reactivity and biological properties.
The molecular formula of 20-Bromoicosan-1-ol is C20H41BrO, and it has a molecular weight of approximately 363.45 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, starting from readily available precursors such as long-chain alcohols or alkenes. The introduction of the bromine atom at the 20th position is often achieved through selective halogenation reactions, which require precise control over reaction conditions to ensure high yields and purity.
In the realm of medicinal chemistry, 20-Bromoicosan-1-ol has been explored for its potential as a lead compound in the development of new therapeutic agents. Recent studies have shown that this compound exhibits promising biological activities, including anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 20-Bromoicosan-1-ol effectively inhibited the proliferation of human breast cancer cells in vitro, suggesting its potential as a novel anticancer agent.
The anti-inflammatory properties of 20-Bromoicosan-1-ol have also been investigated. In a study conducted by researchers at the University of California, it was found that this compound significantly reduced inflammation in animal models of rheumatoid arthritis. The mechanism underlying these effects is thought to involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade. These findings highlight the potential of 20-Bromoicosan-1-ol as a candidate for further development in the treatment of inflammatory diseases.
Beyond its medicinal applications, 20-Bromoicosan-1-ol has also found use in materials science. Its long aliphatic chain and bromine functionality make it an attractive building block for the synthesis of functional polymers and other advanced materials. For example, researchers at MIT have utilized 20-Bromoicosan-1-ol as a monomer in the preparation of block copolymers with tunable properties, which have applications in drug delivery systems and nanotechnology.
The synthesis and characterization of 20-Bromoicosan-1-ol have been extensively studied using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into the molecular structure and purity of the compound, ensuring its suitability for further applications.
In conclusion, 20-Bromoicosan-1-ol (CAS No. 92002-48-7) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, the importance of this compound is likely to grow in the coming years.
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